1-ethynyl-2,4-difluoro-3-methoxybenzene
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Overview
Description
1-ethynyl-2,4-difluoro-3-methoxybenzene is an organic compound characterized by the presence of ethynyl, difluoro, and methoxy functional groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-ethynyl-2,4-difluoro-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-3-methoxybenzene.
Reaction Conditions: The ethynyl group is introduced through a coupling reaction, often using reagents like ethynyl magnesium bromide or ethynyl lithium under controlled conditions.
Catalysts: Palladium or copper catalysts are commonly used to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen to form dihalo or dihydro derivatives.
Scientific Research Applications
1-ethynyl-2,4-difluoro-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoro and methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
1-ethynyl-2,4-difluoro-3-methoxybenzene can be compared with similar compounds such as:
1-ethynyl-2,3-difluoro-4-methoxybenzene: Similar structure but different substitution pattern on the benzene ring.
1-ethynyl-2,4-difluorobenzene: Lacks the methoxy group, which affects its chemical properties and reactivity.
1-ethynyl-3-methoxybenzene: Lacks the difluoro groups, resulting in different electronic properties.
Properties
CAS No. |
2758000-79-0 |
---|---|
Molecular Formula |
C9H6F2O |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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